molecular formula C6H3BrIN3 B2736300 6-Bromo-3-iodoimidazo[1,2-a]pyrimidine CAS No. 1550030-07-3

6-Bromo-3-iodoimidazo[1,2-a]pyrimidine

Cat. No.: B2736300
CAS No.: 1550030-07-3
M. Wt: 323.919
InChI Key: JXRVMDRHFQHEQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrimidine typically involves the halogenation of imidazo[1,2-a]pyrimidine derivatives. One common method includes the bromination of 3-iodoimidazo[1,2-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete halogenation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above. This would include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyrimidine largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-iodoimidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. This dual halogenation can enhance its utility in various synthetic and medicinal applications .

Properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRVMDRHFQHEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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